molecular formula C9H8N4O3S B2662707 N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide CAS No. 941869-16-5

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2662707
CAS No.: 941869-16-5
M. Wt: 252.25
InChI Key: APAGAXLAJGOZOF-UHFFFAOYSA-N
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Description

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of thiourea, malonodinitrile, and an aromatic aldehyde in absolute isopropyl alcohol in the presence of sodium isopropylate at room temperature . This reaction yields 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, which can be further reacted with dimethyl chloroethynylphosphonate to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives.

Scientific Research Applications

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, disrupting their function and leading to cell death in the case of anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is unique due to its fused pyrimidine-furan structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c10-6-5(8(15)13-9(17)12-6)11-7(14)4-2-1-3-16-4/h1-3H,(H,11,14)(H4,10,12,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAGAXLAJGOZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(NC(=S)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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